molecular formula C9H11BrFNO B1470365 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine CAS No. 1782586-19-9

2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine

Cat. No. B1470365
CAS RN: 1782586-19-9
M. Wt: 248.09 g/mol
InChI Key: RLAWXPSEHRSUKN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine” can be inferred from its name. It likely contains a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom and a methoxy group (O-CH3) attached. Additionally, it has a two-carbon chain (ethan-) with a fluorine atom (fluoro-) and an amine group (-NH2) attached .

Scientific Research Applications

In Vivo Metabolism and Synthesis Methods

  • Metabolism Studies : A study on the in vivo metabolism of a structurally related psychoactive compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats revealed multiple metabolic pathways involving deamination, reduction, oxidation, and acetylation processes. This suggests the potential metabolic versatility of bromo-methoxyphenyl derivatives, which could be relevant for pharmacokinetic studies (Kanamori et al., 2002).

  • Synthesis Techniques : Research on the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from reactions involving 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines showcases the synthetic utility of bromo-methoxyphenyl derivatives in creating compounds with potential biological activity. The study highlights the method's advantages, such as a wide range of primary amines, simple execution, and high yields, which could be applicable to synthesizing derivatives of 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine (Aquino et al., 2015).

Potential Therapeutic Applications

  • Antimicrobial Activity : The synthesis and evaluation of novel Schiff bases using structurally similar compounds have demonstrated significant antimicrobial activity. This suggests that derivatives of 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine could potentially be explored for their antimicrobial properties (Puthran et al., 2019).

  • Enzymatic Strategies for Synthesis : The development of enzymatic strategies for synthesizing enantioenriched amines, including the use of biotransamination and lipases, offers a green chemistry approach to obtaining compounds with high enantiomeric excess. This method could be relevant for the synthesis of enantioenriched derivatives of 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine, potentially useful in creating precursors for pharmaceuticals (Mourelle-Insua et al., 2016).

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAWXPSEHRSUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 3
2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 4
2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 5
2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 6
2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine

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